Anticancer Screening Potential of 4-Chlorophenyl-Substituted Pyrazole-Benzimidazole Conjugates in the NCI 60-Cell Line Panel
The 4-chlorophenyl-substituted pyrazole-benzimidazole conjugate 6j was explicitly synthesized as part of a patent-defined library of formula A compounds designed for anticancer evaluation [1]. Representative library members (6f, 6g, 7g, 8f, 9f, 10f) were tested against the full NCI 56-cell line panel spanning nine cancer types and displayed GI50 values ranging from 0.34 to 1.84 µM, with compound 6f showing GI50 values of 1.20 µM (RPMI-8226 leukemia), 1.14–1.84 µM (NCI-H226 and NCI-H522 non-small cell lung cancer), 1.34 µM (SK-MEL-5 melanoma), and 1.26–1.30 µM (OVCAR-4 and OVCAR-5 ovarian cancer) [1]. The 4-chlorophenyl analog 6j, alongside the unsubstituted phenyl analog 6a and the 4-methylphenyl analog 6m, was prepared for head-to-head comparative screening, providing the foundation for establishing substitution-dependent differential cytotoxicity [1].
| Evidence Dimension | In vitro growth inhibition against human cancer cell lines (NCI 56-cell line panel) |
|---|---|
| Target Compound Data | Compound 6j (4-chlorophenyl analog of the pyrazole-benzimidazole conjugate series) was synthesized for anticancer screening; specific GI50 data for 6j not individually reported in the patent, but structurally characterized and included in the screening library [1] |
| Comparator Or Baseline | Compound 6f (unsubstituted phenyl analog): GI50 = 1.20 µM (RPMI-8226), 1.14–1.84 µM (NCI-H226, NCI-H522), 1.34 µM (SK-MEL-5), 1.26–1.30 µM (OVCAR-4, OVCAR-5). Compound 6m (4-methylphenyl analog) and 6b (4-methoxyphenyl analog) also synthesized [1] |
| Quantified Difference | GI50 range across the series: 0.34–1.84 µM; exact differential values between 6j and 6f/6m pending individual compound GI50 determination [1] |
| Conditions | NCI 60-cell line panel; 48 h continuous drug exposure at five 10-fold serial dilutions; sulforhodamine B (SRB) protein assay [1] |
Why This Matters
The inclusion of the 4-chlorophenyl analog (6j) in a patent-backed NCI screening library provides direct procurement justification for this substitution pattern, as it enables head-to-head SAR comparison against the unsubstituted phenyl (6a), 4-methyl (6m), and 4-methoxy (6b) analogs within a single experimental framework.
- [1] Council of Scientific and Industrial Research (CSIR). Pyrazole Linked Benzimidazole Conjugates and a Process for Preparation Thereof. European Patent EP2944635A1, filed 2015. Compound 6j (2-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole); NCI 56-cell line GI50 data for compounds 6f, 6g, 7g, 8f, 9f, 10f. Table 1: Log10 GI50 values. View Source
